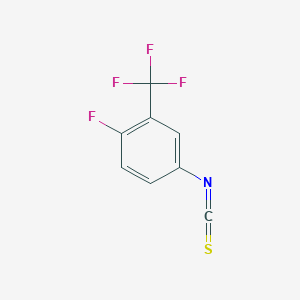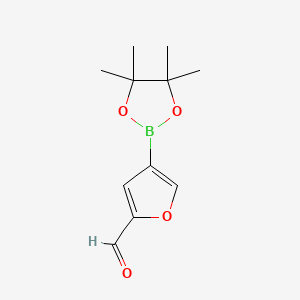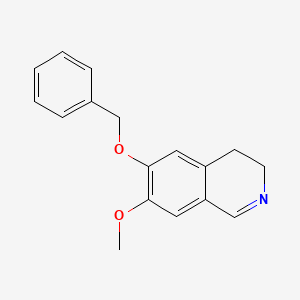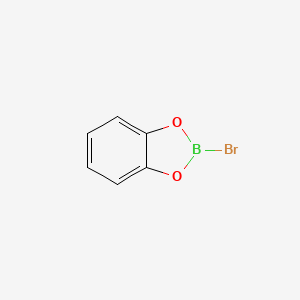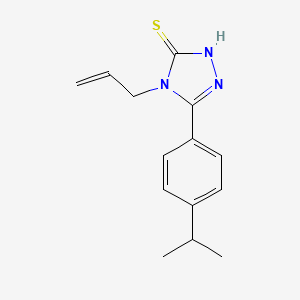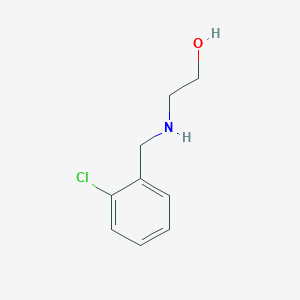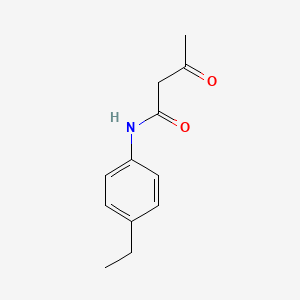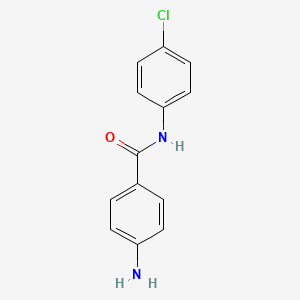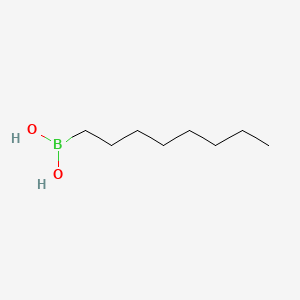
Octylboronic acid
Vue d'ensemble
Description
Octylboronic acid is an organic compound with the molecular formula C8H19BO2 . It is a solid substance with a molecular weight of 158.05 . It is used as an organic chemical synthesis intermediate .
Molecular Structure Analysis
The molecular structure of Octylboronic acid consists of an octyl group (a chain of 8 carbon atoms) attached to a boronic acid group . The InChI code for Octylboronic acid is 1S/C8H19BO2/c1-2-3-4-5-6-7-8-9(10)11/h10-11H,2-8H2,1H3 .
Chemical Reactions Analysis
Boronic acids, including Octylboronic acid, are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical reactions . They are particularly well-studied in cis-diol conjugation reactions .
Physical And Chemical Properties Analysis
Octylboronic acid is a solid substance . It has a molecular weight of 158.05 . The density of Octylboronic acid is approximately 0.9±0.1 g/cm3 . It has a boiling point of 262.6±23.0 °C at 760 mmHg . The vapor pressure of Octylboronic acid is 0.0±1.2 mmHg at 25°C .
Applications De Recherche Scientifique
Sensing Applications
- Summary of Application : Boronic acids, including Octylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Organic Chemical Synthesis
- Summary of Application : Octylboronic acid is used as an organic chemical synthesis intermediate .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. Octylboronic acid could be used to create a variety of organic compounds .
Medicinal Chemistry
- Summary of Application : Boronic acids and their derivatives have been used in medicinal chemistry for the synthesis of new drugs . They have shown various biological activities such as anticancer, antibacterial, and antiviral activity .
- Results or Outcomes : The outcomes would also depend on the specific drug being synthesized. The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Biochemical Tools
- Summary of Application : Boronic acids have been used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
- Results or Outcomes : The outcomes would also depend on the specific biochemical process being studied. Boronic acids have shown crucial role in carbohydrate chemistry and glycobiology, especially the areas of analysis, separation, protection, and activation .
Electrophoresis of Glycated Molecules
- Summary of Application : Boronic acids have been used for electrophoresis of glycated molecules . This application is particularly useful in the analysis of glycosylated proteins or other biomolecules .
- Results or Outcomes : The outcomes would also depend on the specific electrophoresis process being studied. Boronic acids have shown to be effective in the separation and analysis of glycated molecules .
Controlled Release of Insulin
- Summary of Application : Boronic acids have been employed in polymers for the controlled release of insulin . This application is particularly important in the development of advanced drug delivery systems .
- Results or Outcomes : The outcomes would also depend on the specific drug delivery system being developed. Boronic acid-based polymers have shown potential in the controlled release of insulin .
Safety And Hazards
Orientations Futures
Boronic acids, including Octylboronic acid, are finding increasing applications in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their use in various sensing applications . The exploration of novel chemistries using boron is expected to fuel emergent sciences .
Propriétés
IUPAC Name |
octylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BO2/c1-2-3-4-5-6-7-8-9(10)11/h10-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFRVXOKPXCXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409368 | |
| Record name | Octylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octylboronic acid | |
CAS RN |
28741-08-4 | |
| Record name | B-Octylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28741-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-Octylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



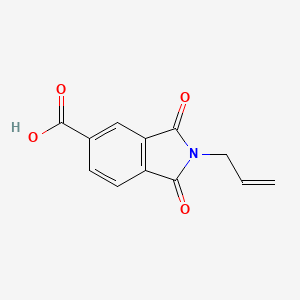
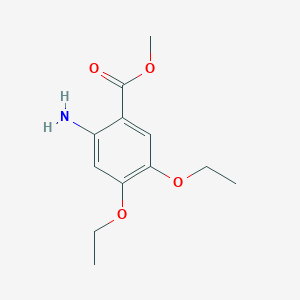

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)


